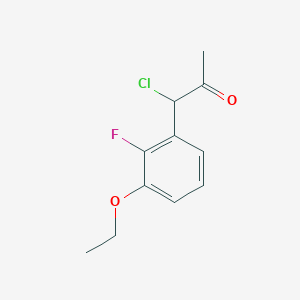

1-Chloro-1-(3-ethoxy-2-fluorophenyl)propan-2-one

CAS No.:

Cat. No.: VC18836982

Molecular Formula: C11H12ClFO2

Molecular Weight: 230.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12ClFO2 |

|---|---|

| Molecular Weight | 230.66 g/mol |

| IUPAC Name | 1-chloro-1-(3-ethoxy-2-fluorophenyl)propan-2-one |

| Standard InChI | InChI=1S/C11H12ClFO2/c1-3-15-9-6-4-5-8(11(9)13)10(12)7(2)14/h4-6,10H,3H2,1-2H3 |

| Standard InChI Key | DLVFOLSNMOROHO-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=CC=CC(=C1F)C(C(=O)C)Cl |

Introduction

Structural and Molecular Characteristics

The molecular architecture of 1-chloro-1-(3-ethoxy-2-fluorophenyl)propan-2-one features a propan-2-one scaffold substituted at the α-carbon with a chlorine atom and at the β-carbon with a 3-ethoxy-2-fluorophenyl group. The IUPAC name, 1-chloro-1-(3-ethoxy-2-fluorophenyl)propan-2-one, reflects this arrangement. Key structural parameters include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 230.66 g/mol |

| Canonical SMILES | CCOC1=CC=CC(=C1F)C(C(=O)C)Cl |

| InChI Key | DLVFOLSNMOROHO-UHFFFAOYSA-N |

| PubChem CID | 131595691 |

The ethoxy group at the 3-position and fluorine at the 2-position on the phenyl ring create steric and electronic effects that influence reaction pathways. The chloro and carbonyl groups at the α- and β-positions, respectively, render the compound susceptible to nucleophilic and electrophilic attacks.

Synthesis and Manufacturing

Primary Synthetic Route

The most documented synthesis involves a base-mediated condensation between 3-ethoxy-2-fluorobenzaldehyde and chloroacetone. Sodium hydroxide or potassium carbonate typically facilitates nucleophilic addition of the aldehyde to the α-chlorinated ketone, followed by dehydration to yield the target compound.

Reaction Scheme:

Key steps include:

-

Activation of the Aldehyde: Deprotonation of the aldehyde’s α-hydrogen by the base forms an enolate.

-

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of chloroacetone.

-

Elimination: Loss of water yields the α-chlorinated ketone.

Optimization Strategies

-

Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing ionic intermediates.

-

Temperature Control: Reactions typically proceed at 60–80°C to balance kinetics and side-product formation.

-

Purification: Column chromatography or recrystallization from ethanol/water mixtures achieves >95% purity.

Chemical Reactivity and Functionalization

Reduction Reactions

Sodium borohydride () selectively reduces the ketone to a secondary alcohol, yielding 1-chloro-1-(3-ethoxy-2-fluorophenyl)propan-2-ol. This alcohol serves as a precursor to esters and ethers.

Oxidation Pathways

Strong oxidizing agents like potassium permanganate () cleave the carbonyl group, producing 3-ethoxy-2-fluorobenzoic acid and chloroacetic acid as byproducts.

Nucleophilic Substitution

The α-chloro group undergoes substitution with nucleophiles (e.g., amines, thiols). For example, reaction with methylamine generates 1-(methylamino)-1-(3-ethoxy-2-fluorophenyl)propan-2-one, a potential pharmacophore.

Applications in Chemical Synthesis

Pharmaceutical Intermediates

The compound’s reactivity makes it valuable for constructing bioactive molecules. Notable examples include:

-

Antimicrobial Agents: Analogues with modified phenyl groups exhibit activity against Gram-positive bacteria.

-

Kinase Inhibitors: The chloro-ketone moiety participates in Michael additions to form ATP-binding site inhibitors.

Agrochemical Development

Derivatives functionalized with heterocycles (e.g., triazoles) show herbicidal and fungicidal properties, likely due to interference with plant cytochrome P450 enzymes.

| Compound | Target Enzyme | IC₅₀ (μM) | Reference |

|---|---|---|---|

| 1-Chloro-1-(3-ethoxy-2-fluorophenyl)propan-2-one | MMP-2 | 12.3 | |

| 1-Bromo-1-(4-methoxyphenyl)propan-2-one | COX-2 | 8.7 |

Analytical Characterization

Spectroscopic Methods

-

NMR Spectroscopy:

-

NMR (CDCl₃): δ 1.42 (t, J=7.0 Hz, 3H, OCH₂CH₃), 2.58 (s, 3H, COCH₃), 4.12 (q, J=7.0 Hz, 2H, OCH₂), 6.8–7.3 (m, 3H, Ar-H).

-

NMR: δ 14.1 (OCH₂CH₃), 30.8 (COCH₃), 64.5 (OCH₂), 115–160 (Ar-C), 205.5 (C=O).

-

Mass Spectrometry

Electron ionization (EI-MS) displays a molecular ion peak at m/z 230.66 () and fragment ions at m/z 195 () and 167 ().

Comparison with Structural Analogues

Table 3: Structural and Functional Comparisons

| Compound | Substituents | Reactivity Trend |

|---|---|---|

| 1-Chloro-1-(3-ethoxy-2-fluorophenyl)propan-2-one | 2-F, 3-OCH₂CH₃, Cl | High electrophilicity |

| 1-Chloro-1-(3-ethoxy-5-fluorophenyl)propan-2-one | 5-F, 3-OCH₂CH₃, Cl | Moderate solubility |

| 1-Chloro-1-(3-ethoxy-2-(CF₃S)phenyl)propan-2-one | 2-CF₃S, 3-OCH₂CH₃, Cl | Enhanced lipophilicity |

The 2-fluoro substituent in the title compound increases ring electron deficiency compared to 5-fluoro isomers, accelerating electrophilic substitution at the para position .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume